2-bromo-N-(4-chlorophenyl)propanamide

Description

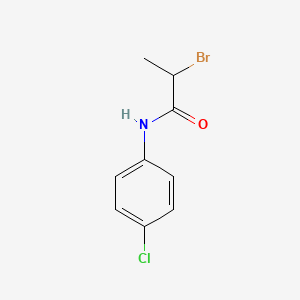

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-chlorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNYBWXZHGUNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506481 | |

| Record name | 2-Bromo-N-(4-chlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77112-25-5 | |

| Record name | 2-Bromo-N-(4-chlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-bromo-N-(4-chlorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 2-bromo-N-(4-chlorophenyl)propanamide. The document details a probable synthetic pathway based on established chemical principles for amide formation, alongside a thorough characterization profile. This guide is intended to provide a foundational understanding for the synthesis and further investigation of this and related compounds.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₉H₉BrClNO |

| Molecular Weight | 262.53 g/mol [1] |

| CAS Number | 77112-25-5 |

Synthesis

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 4-chloroaniline with 2-bromopropionyl chloride. This reaction is a standard method for the formation of N-aryl amides. The presence of a non-nucleophilic base is generally required to neutralize the hydrochloric acid byproduct generated during the reaction.

Proposed Reaction Scheme

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Materials:

-

4-chloroaniline

-

2-bromopropionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Pyridine (or triethylamine)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous dichloromethane. Add pyridine (1.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 2-bromopropionyl chloride (1.05 equivalents) in anhydrous dichloromethane to the cooled aniline solution via a dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following sections detail the expected and available analytical data.

Physical Properties

| Property | Value |

| Appearance | White to off-white solid (Predicted) |

| Melting Point | Not available in searched literature |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Insoluble in water (Predicted) |

Spectroscopic Data

3.2.1. Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[2] The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (262.53 g/mol ), with characteristic isotopic patterns for bromine and chlorine.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound were not found in the performed searches, the expected chemical shifts and multiplicities can be predicted based on the analysis of similar structures.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | Broad singlet | 1H | N-H (amide) |

| ~ 7.4 - 7.6 | Doublet | 2H | Ar-H (ortho to -NH) |

| ~ 7.2 - 7.4 | Doublet | 2H | Ar-H (ortho to -Cl) |

| ~ 4.5 - 4.7 | Quartet | 1H | -CH(Br)- |

| ~ 1.9 - 2.1 | Doublet | 3H | -CH₃ |

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 172 | C=O (amide) |

| ~ 135 - 138 | Ar-C (C-NH) |

| ~ 129 - 132 | Ar-C (C-Cl) |

| ~ 128 - 130 | Ar-CH |

| ~ 120 - 123 | Ar-CH |

| ~ 45 - 50 | -CH(Br)- |

| ~ 22 - 25 | -CH₃ |

3.2.3. Infrared (IR) Spectroscopy

An experimental IR spectrum for the target compound was not found. However, the IR spectrum of an amide would be expected to show characteristic absorption bands.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~ 3300 - 3400 | N-H | Stretching |

| ~ 1650 - 1680 | C=O | Stretching (Amide I) |

| ~ 1510 - 1550 | N-H | Bending (Amide II) |

| ~ 1200 - 1300 | C-N | Stretching |

| ~ 1080 - 1100 | C-Cl | Stretching |

| ~ 550 - 650 | C-Br | Stretching |

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from synthesis to characterization of this compound.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide outlines a robust and reproducible methodology for the synthesis of this compound via a standard amidation reaction. The guide also provides a comprehensive, albeit partially predictive, characterization profile essential for the verification of the synthesized compound. The provided experimental protocol and analytical data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis and further exploration of this and related N-aryl amide compounds. Further experimental work is required to determine the precise melting point and to obtain definitive NMR and IR spectra for this specific molecule.

References

2-bromo-N-(4-chlorophenyl)propanamide chemical properties and structure

An In-depth Technical Guide to 2-bromo-N-(4-chlorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the chemical properties and structure of this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This guide includes detailed information on the compound's chemical identity, physicochemical properties, and key safety information. A plausible synthetic route is also presented, complete with a detailed experimental protocol and a workflow diagram to illustrate the process. All quantitative data is summarized in tables for clarity and ease of comparison.

Chemical Identity and Structure

This compound is a halogenated amide derivative. Its structure consists of a propanamide backbone substituted with a bromine atom at the alpha-carbon and a 4-chlorophenyl group attached to the nitrogen atom.

Chemical Structure

Caption: Chemical structure of this compound.

IUPAC Name

The systematic IUPAC name for this compound is this compound.

Chemical Identifiers

The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 77112-25-5[1] |

| Molecular Formula | C9H9BrClNO[1][2][3] |

| InChI | InChI=1S/C9H9BrClNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)[2] |

| InChIKey | YUNYBWXZHGUNNQ-UHFFFAOYSA-N[1][2] |

| SMILES | CC(C(=O)NC1=CC=C(C=C1)Cl)Br[4] |

Physicochemical Properties

The key physicochemical properties of this compound are presented in the table below.

| Property | Value |

| Molecular Weight | 262.53 g/mol [1][2][3] |

| Exact Mass | 260.955605 g/mol [2] |

| Topological Polar Surface Area | 29.1 Ų[3][5] |

| Hydrogen Bond Donor Count | 1[3] |

| Hydrogen Bond Acceptor Count | 1[3] |

| Rotatable Bond Count | 2[3] |

Spectral Data

Spectral data is crucial for the structural elucidation and confirmation of chemical compounds. For this compound, the following spectral information is available:

-

Mass Spectrometry (GC-MS): A mass spectrum obtained via gas chromatography is available, which can be used to determine the compound's molecular weight and fragmentation pattern.[2] The ionization type used for the available spectrum is Electron Ionization (EI).[2]

Synthesis and Experimental Protocols

While a specific, published synthesis for this compound was not found in the initial search, a plausible and standard method for its preparation would involve the acylation of 4-chloroaniline with 2-bromopropanoyl halide. A similar methodology is employed for the synthesis of related amide structures.[6][7][8]

Proposed Synthetic Pathway

The synthesis involves the reaction of 4-chloroaniline with 2-bromopropanoyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound.

Materials:

-

4-chloroaniline

-

2-bromopropanoyl chloride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Pyridine or triethylamine

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 2-bromopropanoyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.

Experimental Workflow

Caption: A logical workflow for the synthesis and purification.

Safety and Handling

Based on data for structurally similar compounds like 2-bromo-1-(4-chlorophenyl)propan-1-one, caution should be exercised when handling this compound.

Hazard Statements (Anticipated):

Precautionary Statements (Recommended):

-

Do not eat, drink or smoke when using this product.[10]

-

Wear protective gloves/protective clothing/eye protection/face protection.[10][11]

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF ON SKIN: Wash with plenty of soap and water.[12]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]

-

Store in a well-ventilated place. Keep container tightly closed.[11]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. N-(4-bromo-3-chlorophenyl)propanamide | C9H9BrClNO | CID 832651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [biogen.es]

- 5. 2-bromo-N-(3-chlorophenyl)propanamide | C9H9BrClNO | CID 3305138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. irejournals.com [irejournals.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-Bromo-1-(4-chlorophenyl)propan-1-one | C9H8BrClO | CID 3788219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Analysis of 2-bromo-N-(4-chlorophenyl)propanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-bromo-N-(4-chlorophenyl)propanamide, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related molecules.

Chemical Structure and Properties

This compound possesses a molecular formula of C₉H₉BrClNO and a molecular weight of 262.53 g/mol .[1] The structure features a propanamide backbone with a bromine atom at the alpha-position to the carbonyl group and a 4-chlorophenyl substituent on the amide nitrogen.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.5 | Singlet (broad) | 1H | N-H (Amide) |

| ~ 7.5 | Doublet | 2H | Aromatic C-H (ortho to -NH) |

| ~ 7.3 | Doublet | 2H | Aromatic C-H (ortho to -Cl) |

| ~ 4.5 | Quartet | 1H | CH-Br |

| ~ 1.9 | Doublet | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 168 | C=O (Amide) |

| ~ 137 | Aromatic C-NH |

| ~ 130 | Aromatic C-Cl |

| ~ 129 | Aromatic C-H |

| ~ 121 | Aromatic C-H |

| ~ 45 | CH-Br |

| ~ 22 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Medium | N-H Stretch |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1670 | Strong | C=O Stretch (Amide I) |

| ~ 1550 | Strong | N-H Bend (Amide II) |

| ~ 1490 | Medium | Aromatic C=C Stretch |

| ~ 1100 | Strong | C-N Stretch |

| ~ 830 | Strong | para-disubstituted C-H Bend |

| ~ 700 - 600 | Medium | C-Br Stretch |

| ~ 750 | Medium | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 261/263/265 | [M]⁺ (Molecular Ion) |

| 182/184 | [M - Br]⁺ |

| 154/156 | [M - Br - CO]⁺ |

| 126/128 | [Cl-C₆H₄-NH]⁺ |

| 127 | [Cl-C₆H₄-N]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples.

NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the solid compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the thin film method is often employed. Dissolve a small amount of the compound in a volatile solvent like methylene chloride.

-

Film Formation: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for the analysis of small organic molecules.

-

Sample Introduction: Introduce the sample into the mass spectrometer, which can be done via a direct insertion probe or by coupling with a gas chromatograph (GC/MS).

-

Data Acquisition: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.[2]

Visualization of Methodologies

The following diagrams illustrate the general workflows for spectroscopic analysis and the structural features of this compound.

References

An In-depth Technical Guide on 2-bromo-N-(4-chlorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-N-(4-chlorophenyl)propanamide, a halogenated amide compound of interest in medicinal chemistry and drug development. This document details its chemical identity, a proposed synthetic route, potential antimicrobial activities based on structurally related compounds, and suggested experimental protocols for its evaluation.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 77112-25-5 |

| Molecular Formula | C₉H₉BrClNO |

| Molecular Weight | 262.53 g/mol |

| Structure |

|

Synthesis and Characterization

A proposed synthetic pathway for this compound involves the acylation of 4-chloroaniline with 2-bromopropanoyl bromide. This reaction is a standard method for the formation of amides.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.

-

Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of 2-bromopropanoyl bromide (1.1 equivalents) in the same anhydrous solvent to the flask with constant stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activity

While specific biological data for this compound is not extensively available in the public domain, the haloamide functional group is present in various compounds exhibiting antimicrobial properties. Research on structurally similar molecules, such as other N-aryl-2-bromoamides, suggests potential antibacterial and antifungal activities.

Data on Structurally Related Compounds

The following table summarizes the antimicrobial activity of some related bromo-amide compounds against various microbial strains. This data can serve as a preliminary guide for investigating the potential of this compound.

| Compound | Organism | Activity (MIC/MFC in µg/mL) | Reference |

| 2-bromo-N-phenylacetamide | Candida glabrata | MIC: 16, MFC: 32-64 | [1] |

| 2-bromo-N-phenylacetamide | Candida spp. (fluconazole-resistant) | MIC: 32, MFC: 64 | [2] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

Proposed Experimental Workflow for Biological Evaluation

The following diagram outlines a logical workflow for the synthesis, purification, and subsequent biological evaluation of this compound.

Caption: A logical workflow for the synthesis and biological evaluation of the target compound.

Proposed Signaling Pathway Investigation

The precise mechanism of action for antimicrobial haloamides is not always well-defined. For antifungal activity, a common approach is to investigate interference with the fungal cell wall or cell membrane. The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, focusing on the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.

Caption: A proposed mechanism of action targeting fungal ergosterol biosynthesis.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized fungal inoculum according to CLSI guidelines.

-

Compound Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculation: Inoculate each well with the fungal suspension. Include positive (no drug) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungal species.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

MFC Determination: To determine the MFC, aliquot a small volume from the wells with no visible growth onto agar plates. The MFC is the lowest concentration that results in no growth on the subculture plates.

This technical guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the proposed synthesis, biological activities, and mechanisms of action.

References

Potential Biological Activity of 2-bromo-N-(4-chlorophenyl)propanamide: A Technical Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential biological activities of 2-bromo-N-(4-chlorophenyl)propanamide and structurally related compounds. Direct experimental data on the biological effects of this compound is not extensively available in current literature. However, analysis of analogous chemical structures reveals significant potential for antimicrobial and anticancer activities. This whitepaper summarizes the existing data on these related compounds, presenting quantitative biological activity, detailed experimental protocols, and exploring potential mechanisms of action through signaling pathway diagrams. The information herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting promising avenues for future investigation into this class of compounds.

Introduction

Halogenated phenylamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The presence of halogen atoms and the amide linkage can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of these molecules. This document focuses on the potential biological activities of this compound by examining the established bioactivities of structurally similar molecules. The primary activities observed in related compounds are antifungal and anticancer effects, which will be the central focus of this guide.

Potential Antifungal Activity

While direct studies on the antifungal properties of this compound are limited, research on analogous compounds provides strong indications of potential efficacy.

Antifungal Activity of Related Compounds

A notable related compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone , has demonstrated significant antifungal activity against various Candida species.[1][2][3] This suggests that the presence of a bromo- and chloro-substituted phenyl moiety is a key pharmacophore for antifungal action.

Another related compound, 2-bromo-N-phenylacetamide (A1Br) , has shown excellent antifungal activity against Candida glabrata isolates from the oral cavity.[4] Studies have also demonstrated its fungicidal and antibiofilm properties against fluconazole-resistant Candida species.[5]

Table 1: Antifungal Activity of Compounds Related to this compound

| Compound | Organism | Activity Metric | Value | Reference |

| 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | Candida albicans (clinical strains) | MIC Range | 0.00195 - 0.0078 µg/mL | [1][2] |

| 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | Candida strains (9 strains) | MFC | 32 µg/mL | [1][2][3] |

| 2-bromo-N-phenylacetamide (A1Br) | Candida glabrata (oral isolates) | MIC | 16 µg/mL | [4] |

| 2-bromo-N-phenylacetamide (A1Br) | Candida glabrata (oral isolates) | MFC Range | 32 - 64 µg/mL | [4] |

| 2-bromo-N-phenylacetamide | Fluconazole-resistant Candida spp. | MIC | 32 µg/mL | [5] |

| 2-bromo-N-phenylacetamide | Fluconazole-resistant Candida spp. | MFC | 64 µg/mL | [5] |

Experimental Protocols for Antifungal Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) based on the methodologies described for related compounds.

Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently lacking in the scientific literature, the analysis of structurally similar compounds provides a strong rationale for its investigation as a potential antifungal and anticancer agent. The presence of the bromo- and chloro-substituted phenylamide core structure is a recurring motif in molecules with demonstrated efficacy against various fungal and cancer cell lines.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of clinically relevant fungal pathogens and cancer cell lines. Should promising activity be identified, further studies to elucidate its mechanism of action, toxicity profile, and in vivo efficacy would be warranted. The information presented in this whitepaper serves as a valuable starting point for such investigations, offering insights into potential targets and experimental approaches.

References

- 1. Frontiers | Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains [frontiersin.org]

- 2. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Synthetic Utility of 2-bromo-N-(4-chlorophenyl)propanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-(4-chlorophenyl)propanamide is a versatile synthetic intermediate of significant interest in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications. Its structure, featuring a reactive bromine atom alpha to an amide carbonyl group, makes it an excellent electrophile for a variety of nucleophilic substitution reactions. This technical guide provides an in-depth overview of its role as a precursor, including detailed experimental protocols for its synthesis and subsequent transformations, alongside relevant quantitative data.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the acylation of 4-chloroaniline with 2-bromopropanoyl halide (bromide or chloride). This reaction is analogous to the well-documented synthesis of similar haloamides.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous acetamide.

Materials:

-

4-Chloroaniline

-

2-Bromopropanoyl bromide (or 2-Bromopropanoyl chloride)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Potassium Carbonate (K₂CO₃) solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in dichloromethane and a saturated aqueous solution of potassium carbonate.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add 2-bromopropanoyl bromide (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to stir vigorously in the ice bath for approximately 1-2 hours.

-

After the reaction is complete, as monitored by thin-layer chromatography (TLC), transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data for Analogous Synthesis:

The following table summarizes the typical yield for the synthesis of the closely related 2-bromo-N-(p-chlorophenyl) acetamide.

| Product | Starting Materials | Solvent | Base | Reaction Time | Temperature | Yield |

| 2-bromo-N-(p-chlorophenyl) acetamide | 4-Chloroaniline, Bromoacetyl bromide | CH₂Cl₂ | K₂CO₃ | 1 hour | Ice bath (0 °C) | 80% |

This compound as a Precursor in Nucleophilic Substitution Reactions

The primary utility of this compound in organic synthesis is as an electrophilic precursor for the introduction of various functionalities via nucleophilic substitution at the alpha-carbon. This is most commonly exploited in the synthesis of 2-amino-N-(4-chlorophenyl)propanamide derivatives, which are of interest as potential pharmacophores.

Experimental Protocol: General Procedure for the Synthesis of 2-amino-N-(4-chlorophenyl)propanamide Derivatives

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., butylamine, octylamine, piperidine)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Potassium Carbonate (K₂CO₃) solution

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add a saturated aqueous solution of potassium carbonate.

-

To this biphasic mixture, add the desired amine (1.0-1.2 eq) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 3-5 hours.

-

Upon completion, separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 2-amino-N-(4-chlorophenyl)propanamide derivative by column chromatography or recrystallization.

Quantitative Data for Analogous Reactions:

The table below presents the yields for the synthesis of various 2-amino-N-(p-chlorophenyl) acetamide derivatives from their bromo-precursor.

| Product | Nucleophile | Solvent | Base | Reaction Time | Temperature | Yield |

| 2-(butylamino)-N-(4-chlorophenyl) acetamide | Butylamine | CH₂Cl₂ | K₂CO₃ | 3 hours | Room Temperature | 60% |

| 2-(octylamino)-N-(4-chlorophenyl) acetamide | Octylamine | CH₂Cl₂ | K₂CO₃ | 3 hours | Room Temperature | 61% |

| 2-(piperidin-1-yl)-N-(4-chlorophenyl) acetamide | Piperidine | CH₂Cl₂ | K₂CO₃ | 3 hours | Room Temperature | 60% |

Visualizing the Synthetic Workflow

The synthetic pathway from readily available starting materials to the final amino-propanamide derivatives can be visualized as a clear workflow.

Caption: Synthetic workflow for this compound and its subsequent conversion.

Logical Relationship of Reactivity

The core of this compound's utility lies in the electrophilic nature of the alpha-carbon, which is susceptible to attack by a wide range of nucleophiles.

Exploring the Therapeutic Potential of 2-bromo-N-(4-chlorophenyl)propanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The scaffold of 2-bromo-N-(4-chlorophenyl)propanamide presents a compelling starting point for the development of novel therapeutic agents. Its inherent chemical functionalities offer opportunities for diverse structural modifications, leading to derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential mechanisms of action of derivatives based on this core structure, with a focus on their antimicrobial and anti-inflammatory properties.

Synthesis of Derivatives

The synthesis of this compound derivatives can be approached through various established chemical methodologies. A common strategy involves the amidation of 4-chloroaniline with 2-bromopropanoyl bromide. Subsequent modifications can be introduced by nucleophilic substitution of the bromine atom, allowing for the introduction of a wide array of functional groups and the generation of a diverse chemical library.

A generalized synthetic workflow is depicted below:

Biological Evaluation: Antimicrobial and Anti-inflammatory Activities

Derivatives of N-aryl-2-bromopropanamides have shown promise as both antimicrobial and anti-inflammatory agents. The following sections detail the experimental protocols for evaluating these activities and present available data for structurally related compounds.

Antimicrobial Activity

The antimicrobial properties of these derivatives can be assessed against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Disk Diffusion Agar Method

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, with the turbidity adjusted to match a 0.5 McFarland standard.

-

Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the microbial inoculum.

-

Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Incubation: The plates are incubated at the optimal temperature for the growth of the microorganism (typically 37°C for bacteria) for 18-24 hours.

-

Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of a compound.

-

Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under appropriate conditions.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Antimicrobial Activity of Structurally Related N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

| Compound | Test Organism | MIC (mg/mL) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 1 | Gram-positive bacteria | 2.5–5.0 | [1][2] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 2 | Gram-positive bacteria | 2.5–5.0 | [1][2] |

Anti-inflammatory Activity

The anti-inflammatory potential of the derivatives can be evaluated using in vitro assays that measure the inhibition of key inflammatory mediators.

Experimental Protocol: Protease Inhibition Assay

This assay assesses the ability of a compound to inhibit the activity of proteases, such as trypsin, which are involved in the inflammatory cascade.

-

Reaction Mixture: A reaction mixture is prepared containing trypsin, the test compound at various concentrations, and a suitable buffer.

-

Substrate Addition: A chromogenic substrate for trypsin (e.g., N-benzoyl-DL-arginine-p-nitroanilide) is added to initiate the reaction.

-

Incubation: The mixture is incubated at 37°C for a specific period.

-

Measurement of Absorbance: The absorbance of the solution is measured at a specific wavelength (e.g., 410 nm). The amount of p-nitroaniline released is proportional to the enzyme activity.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity in the control (without the inhibitor). The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.

Table 2: Anti-inflammatory Activity of Structurally Related N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives

| Compound | Assay | IC50 (mg/mL) | Reference |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 1 | Protease (Trypsin) Inhibition | 0.04–0.07 | [1] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 2 | Protease (Trypsin) Inhibition | 0.04–0.07 | [1] |

| Acetylsalicylic Acid (Positive Control) | Protease (Trypsin) Inhibition | 0.4051 ± 0.0026 | [1] |

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound derivatives are yet to be fully elucidated, their observed anti-inflammatory activity suggests potential interaction with key inflammatory signaling cascades. A hypothetical pathway that could be targeted by these compounds is the NF-κB signaling pathway, a central regulator of inflammation.

Structure-Activity Relationship (SAR)

While a comprehensive structure-activity relationship (SAR) study for derivatives of this compound is not yet available, preliminary insights can be drawn from related compound classes. For instance, in N-aryl amide derivatives, the nature and position of substituents on the aryl ring can significantly influence biological activity. Halogen atoms, such as chlorine and bromine, are often associated with enhanced antimicrobial and anti-inflammatory effects. The lipophilicity and electronic properties of the substituents introduced at the 2-position of the propanamide chain are also expected to play a crucial role in target binding and overall efficacy.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of infectious and inflammatory diseases. The available data on structurally related compounds suggest that derivatives of this core structure are likely to exhibit potent biological activities. Future research should focus on the synthesis and systematic evaluation of a diverse library of these derivatives to establish a clear structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways involved in their pharmacological effects. Such efforts will be instrumental in advancing these promising compounds through the drug discovery and development pipeline.

References

Navigating the Uncharted: A Technical Safety and Handling Guide for 2-bromo-N-(4-chlorophenyl)propanamide

Disclaimer: No specific safety and toxicological data for 2-bromo-N-(4-chlorophenyl)propanamide has been found in publicly available literature and safety data sheets (SDS). The following guide is based on data for the close structural analog, 2-bromo-1-(4-chlorophenyl)propan-1-one , and should be used as a precautionary reference. Researchers and scientists must perform a thorough risk assessment specific to their experimental conditions before handling this compound.

This technical guide provides a comprehensive overview of the potential hazards, handling precautions, and emergency procedures for this compound, extrapolated from its structural analog. The information is intended for drug development professionals, researchers, and scientists.

Hazard Identification and GHS Classification

Based on the data for 2-bromo-1-(4-chlorophenyl)propan-1-one, the anticipated GHS classification for this compound is as follows.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed.[1][2] |

| Acute Toxicity, Dermal | Category 4 | GHS07 | Warning | H312: Harmful in contact with skin.[1] |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation.[2] |

| Acute Toxicity, Inhalation | Category 4 | GHS07 | Warning | H332: Harmful if inhaled.[1][2] |

| Specific Target Organ Toxicity | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation.[2] |

Precautionary Statements and Safe Handling

Strict adherence to the following precautionary measures is crucial to minimize exposure and ensure laboratory safety.

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust/fumes.[2] |

| P264 | Wash all exposed external body areas thoroughly after handling.[2] | |

| P270 | Do not eat, drink or smoke when using this product.[2] | |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[2] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| Body Part | Equipment | Specification |

| Eyes/Face | Safety Goggles/Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[3] A face shield is recommended for splash protection. |

| Skin | Chemical-resistant Gloves | Impervious gloves (e.g., nitrile, neoprene). Breakthrough time should be monitored.[2] |

| Protective Clothing | Wear fire/flame resistant and impervious clothing.[3] A lab coat is mandatory. | |

| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[3] |

Emergency Procedures

Immediate and appropriate response is critical in case of accidental exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Fire-Fighting and Spill-Response Measures

| Situation | Recommended Action |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus for firefighting if necessary.[4] May emit poisonous and corrosive fumes upon combustion.[2] |

| Minor Spill | Use dry clean up procedures and avoid generating dust. Collect residues and place in a suitable, labeled container for waste disposal.[2] |

| Major Spill | Evacuate personnel to safe areas. Control personal contact by wearing protective clothing. Prevent spillage from entering drains or water courses.[2] |

Experimental Protocol: Representative Synthesis of an N-Aryl Amide

The following is a general protocol for the synthesis of an N-aryl amide, which may be adapted for the synthesis of this compound.

Materials:

-

4-chloroaniline

-

2-bromopropionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromopropionyl chloride (1.1 eq) in anhydrous DCM to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-aryl amide.

Visualizations

The following diagrams illustrate key logical workflows and potential mechanisms relevant to the handling and toxicology of this compound.

Caption: A logical workflow for the safe handling of hazardous chemical powders.

Caption: A potential mechanism of toxicity for electrophilic compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-bromo-N-(4-chlorophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 2-bromo-N-(4-chlorophenyl)propanamide, a halogenated amide of interest in medicinal chemistry and drug discovery. The synthetic route described is an N-acylation reaction, a fundamental transformation in organic chemistry. This protocol outlines the reaction between 4-chloroaniline and 2-bromopropionyl bromide, including reagent specifications, a step-by-step procedure, safety precautions, and methods for purification and characterization.

Data Presentation

Reactant Specifications

| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |

| 4-Chloroaniline | C₆H₆ClN | 127.57 | 106-47-8 | Toxic if swallowed, in contact with skin, or if inhaled; May cause cancer. |

| 2-Bromopropionyl bromide | C₃H₄Br₂O | 215.87 | 563-76-8 | Causes severe skin burns and eye damage; Harmful if swallowed. |

| Pyridine (Base) | C₅H₅N | 79.10 | 110-86-1 | Flammable liquid and vapor; Harmful if swallowed, in contact with skin, or if inhaled. |

| Dichloromethane (Solvent) | CH₂Cl₂ | 84.93 | 75-09-2 | May cause cancer; Causes skin and serious eye irritation. |

Product Specifications

| Product | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |

| This compound | C₉H₉BrClNO | 262.53 | 77112-25-5 | Off-white to pale brown solid | Not available |

Experimental Protocols

Synthesis of this compound

This protocol details the N-acylation of 4-chloroaniline with 2-bromopropionyl bromide.

Materials:

-

4-Chloroaniline

-

2-Bromopropionyl bromide

-

Anhydrous Dichloromethane (DCM)

-

Pyridine

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add pyridine (1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Addition of Acylating Agent: Slowly add a solution of 2-bromopropionyl bromide (1.1 equivalents) in anhydrous dichloromethane to the cooled aniline solution via the dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the pure product as a solid.

-

Characterization: Characterize the purified product by determining its melting point and obtaining ¹H NMR and ¹³C NMR spectra to confirm its identity and purity.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Use of 2-Bromo-N-(4-chlorophenyl)propanamide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 2-bromo-N-(4-chlorophenyl)propanamide as a versatile starting material in the synthesis of various heterocyclic compounds. The inherent reactivity of the α-bromo amide functionality allows for its application in classical condensation reactions to form key heterocyclic scaffolds, such as thiazoles and oxazolidinones. These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. This guide offers detailed experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of reaction pathways and workflows to facilitate understanding and implementation in a research setting.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The development of efficient synthetic routes to these scaffolds is a cornerstone of medicinal chemistry. This compound is a readily accessible α-bromo amide that serves as a valuable building block for the construction of several important heterocyclic rings. The presence of the electrophilic α-carbon, the amide linkage, and the substituted phenyl ring provides multiple points for synthetic diversification.

This application note focuses on two primary applications of this compound in heterocyclic synthesis:

-

Synthesis of 2-Aminothiazole Derivatives: Through the well-established Hantzsch thiazole synthesis, this compound can be reacted with thiourea to yield 2-amino-4-methyl-N-(4-chlorophenyl)thiazole derivatives. These structures are privileged motifs in numerous therapeutic agents.

-

Synthesis of Oxazolidinone Scaffolds: Intramolecular cyclization or reaction with suitable reagents can lead to the formation of oxazolidinone rings, another critical heterocyclic system in medicinal chemistry.

Synthesis of Starting Material: this compound

The starting material can be synthesized in a two-step sequence from commercially available 4-chloroaniline.

Workflow for the Synthesis of this compound:

Figure 1: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(4-chlorophenyl)propanamide

-

To a solution of 4-chloroaniline (1.0 eq.) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq.).

-

Slowly add propanoyl chloride (1.1 eq.) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-chlorophenyl)propanamide.

Step 2: Synthesis of this compound

-

Dissolve N-(4-chlorophenyl)propanamide (1.0 eq.) in carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in Heterocyclic Synthesis

Synthesis of 2-Amino-4-methyl-N-(4-chlorophenyl)thiazole Derivatives

The Hantzsch thiazole synthesis is a reliable method for the construction of the thiazole ring. It involves the reaction of an α-halocarbonyl compound with a thioamide. In this case, this compound serves as the α-halocarbonyl equivalent.

Reaction Pathway for Hantzsch Thiazole Synthesis:

Figure 2: Reaction pathway for the synthesis of a thiazole derivative.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-N-(4-chlorophenyl)thiazole Derivative

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

-

Add thiourea (1.1 eq.) to the solution.

-

Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

-

After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol to afford the desired 2-amino-4-methyl-N-(4-chlorophenyl)thiazole derivative.

| Parameter | Value | Reference |

| Reactants | This compound, Thiourea | General Hantzsch Synthesis |

| Solvent | Ethanol | [1][2] |

| Temperature | Reflux (approx. 78 °C) | [1] |

| Reaction Time | 6-8 hours | Analogous Reactions |

| Typical Yield | 60-80% (expected) | Analogous Reactions |

Table 1: Summary of Reaction Conditions for Thiazole Synthesis.

Synthesis of Oxazolidinone Derivatives

α-Bromo amides can serve as precursors to oxazolidinones through various synthetic strategies, often involving intramolecular cyclization. For instance, conversion of the amide nitrogen to a nucleophile or reaction with an external nucleophile that can subsequently displace the bromide can initiate ring formation. A plausible route involves the reaction with a carbonate source to form an intermediate that cyclizes.

Proposed Pathway for Oxazolidinone Synthesis:

Figure 3: Proposed pathway for the synthesis of an oxazolidinone derivative.

Experimental Protocol: Synthesis of 5-Methyl-3-(4-chlorophenyl)oxazolidin-2-one

-

To a solution of this compound (1.0 eq.) in a dry, aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired oxazolidinone.

| Parameter | Value | Reference |

| Reactants | This compound, Sodium Hydride | General Intramolecular Cyclization |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 12-24 hours | Analogous Reactions |

| Typical Yield | 40-60% (expected) | Analogous Reactions |

Table 2: Summary of Reaction Conditions for Oxazolidinone Synthesis.

Safety and Handling

This compound is an α-bromo amide and should be handled with care. It is a potential lachrymator and skin irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

This compound is a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for the synthesis of thiazole and oxazolidinone derivatives. The straightforward preparation of the starting material and its reactivity in established cyclization reactions make it an attractive tool for researchers in drug discovery and organic synthesis. Further exploration of its reactivity with other nucleophiles could lead to the discovery of novel heterocyclic scaffolds.

References

Application Notes and Protocols for Antimicrobial Screening of 2-bromo-N-(4-chlorophenyl)propanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the antimicrobial activity of 2-bromo-N-(4-chlorophenyl)propanamide derivatives is limited in the current scientific literature. The following application notes and protocols are based on established methodologies for the antimicrobial screening of structurally related compounds, such as other halo-N-phenylalkanamides. These should serve as a comprehensive guide for designing and conducting antimicrobial evaluations of the title compounds.

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Substituted amide derivatives, including halogenated N-phenylalkanamides, represent a promising class of compounds with potential antimicrobial properties. The this compound scaffold offers a unique combination of a reactive bromine atom, a lipophilic chlorophenyl ring, and a propanamide backbone, suggesting possible interactions with microbial targets. This document provides detailed protocols for the in vitro screening of these derivatives to determine their antimicrobial efficacy.

Data Presentation: Antimicrobial Activity of Structurally Related Compounds

The following tables summarize the antimicrobial activity of compounds structurally related to this compound, providing a reference for expected activity ranges and susceptible microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Related N-Phenylamide Derivatives

| Compound Class | Derivative/Substituent | Test Organism | MIC | Reference |

| 2-Amino-N-(p-chlorophenyl)acetamide | 2-(octylamino) | Staphylococcus aureus ATCC6538p | - | [1] |

| N-Benzamide | 4-hydroxy-N-(4-bromophenyl) | Bacillus subtilis | 6.25 µg/mL | [2] |

| N-Benzamide | 4-hydroxy-N-phenyl | Escherichia coli | 3.12 µg/mL | [2] |

| Pyrazine carboxamide | N-(4'-chloro-2-methyl-[1,1'-biphenyl]-4-yl) | XDR S. Typhi | 25 mg/mL | [3] |

| Pyrazine carboxamide | N-(4'-fluoro-2-methyl-[1,1'-biphenyl]-4-yl) | XDR S. Typhi | 12.5 mg/mL | [3] |

| Pyrazine carboxamide | N-(2-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl) | XDR S. Typhi | 6.25 mg/mL | [3] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Ethyl ester | Streptococcus pneumoniae ATCC 49619 | 2.5 mg/mL | |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Hydrazide | Staphylococcus aureus ATCC 25923 | 2.5 mg/mL |

Note: The original data for 2-(octylamino)-N-(4-chlorophenyl) acetamide was presented as a zone of inhibition.

Table 2: Zone of Inhibition of Related N-Phenylamide Derivatives

| Compound Class | Derivative/Substituent | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |

| 2-Amino-N-(p-chlorophenyl)acetamide | 2-(butylamino) | Staphylococcus aureus ATCC6538p | 0.1 g/mL | 23.5 | [1] |

| N-Benzamide | 4-hydroxy-N-phenyl | Bacillus subtilis | - | 25 | [2] |

| N-Benzamide | 4-hydroxy-N-phenyl | Escherichia coli | - | 31 | [2] |

| N-Benzamide | N-(4-methylphenyl) | Bacillus subtilis | - | 24 | [2] |

| N-Benzamide | N-(4-bromophenyl) | Escherichia coli | - | 24 | [2] |

Experimental Protocols

Agar Well Diffusion Assay (Preliminary Screening)

This method provides a qualitative assessment of the antimicrobial activity of the synthesized derivatives.

Materials:

-

Mueller-Hinton Agar (MHA) for bacteria

-

Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile Petri dishes

-

Sterile cork borer (6 mm diameter)

-

Micropipettes

-

Sterile swabs

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (solvent used to dissolve compounds)

-

Bacterial/fungal cultures

Procedure:

-

Prepare and sterilize MHA or SDA plates.

-

Prepare a microbial inoculum adjusted to a 0.5 McFarland standard.

-

Using a sterile swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a lawn.

-

Allow the plates to dry for 5-10 minutes.

-

Using a sterile cork borer, create wells of 6 mm diameter in the agar.

-

Add a specific volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition (clear zone around the well) in millimeters.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Multichannel pipette

-

Microplate reader (optional)

-

Test compounds dissolved in a suitable solvent

-

Positive and negative controls

-

Bacterial/fungal inoculum

Procedure:

-

Dispense 100 µL of sterile broth into each well of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well of a row.

-

Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

Prepare a microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 10 µL of the diluted inoculum to each well.

-

Include a positive control (broth + inoculum) and a negative control (broth only) on each plate.

-

Seal the plates and incubate at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Caption: Experimental workflow for antimicrobial screening.

Caption: Generalized potential mechanisms of antimicrobial action.

References

Application Notes and Protocols for 2-bromo-N-(4-chlorophenyl)propanamide in Medicinal Chemistry

Note to the Reader: As of December 2025, detailed medicinal chemistry applications, quantitative biological data, and specific experimental protocols for 2-bromo-N-(4-chlorophenyl)propanamide are not extensively available in the public domain. This document provides general information based on the chemical properties of the compound and the known applications of structurally related molecules. The protocols and pathways described herein are illustrative and should be adapted based on specific research objectives.

Introduction

This compound is a halogenated amide with potential as a scaffold or intermediate in medicinal chemistry. Its structure, featuring a reactive bromine atom and a substituted phenyl ring, suggests possible interactions with biological targets. Halogenated organic compounds are of significant interest in drug discovery due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. While specific biological activities for this compound are not well-documented, the broader class of N-aryl-2-bromopropanamides has been explored for various therapeutic applications.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₉BrClNO |

| Molecular Weight | 262.53 g/mol |

| Appearance | Solid (predicted) |

| CAS Number | 77112-25-5 |

| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol. |

Potential Therapeutic Areas and Biological Activities

While direct evidence for the biological activity of this compound is lacking, related N-aryl-amides and brominated compounds have shown promise in several areas:

-

Anticancer Activity: The N-phenylacetamide moiety is found in various compounds with demonstrated anti-cancer properties. The introduction of a bromine atom can enhance cytotoxic effects.

-

Antimicrobial Activity: Bromo-substituted organic molecules have been investigated for their antibacterial and antifungal properties. The lipophilicity imparted by the halogen can facilitate membrane transport in microorganisms.

-

Enzyme Inhibition: The electrophilic nature of the carbon bearing the bromine atom suggests potential for covalent modification of enzyme active sites, particularly those with nucleophilic residues like cysteine or histidine.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound

This protocol describes a general method for the acylation of an aniline with a bromo-substituted acyl halide.

Materials:

-

4-chloroaniline

-

2-bromopropionyl bromide

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or pyridine

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve 4-chloroaniline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution.

-

Slowly add a solution of 2-bromopropionyl bromide (1.05 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate a general workflow for the synthesis and evaluation of a novel chemical entity and a hypothetical signaling pathway that could be investigated.

Caption: A generalized workflow for the synthesis, biological evaluation, and optimization of a novel chemical compound in medicinal chemistry.

Application Notes and Protocols: Reaction of 2-bromo-N-(4-chlorophenyl)propanamide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-N-(4-chlorophenyl)propanamide is a versatile bifunctional molecule featuring a reactive electrophilic carbon center and an amide linkage to a substituted aromatic ring. The presence of the bromine atom at the α-position to the carbonyl group makes it susceptible to nucleophilic substitution reactions, providing a valuable scaffold for the synthesis of a diverse range of N-(4-chlorophenyl)propanamide derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities, including the modulation of key signaling pathways implicated in various diseases.

This document provides detailed application notes and experimental protocols for the reaction of this compound with a selection of common nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. The quantitative data from these reactions are summarized for comparative analysis, and a potential signaling pathway affected by the resulting products is illustrated.

Data Presentation